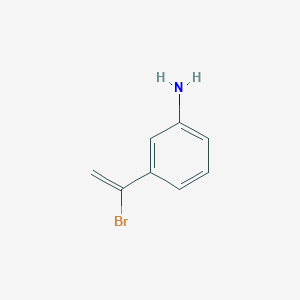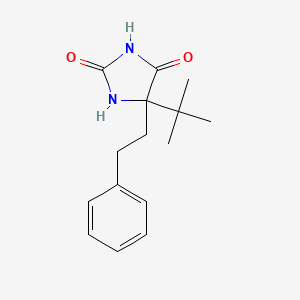
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is an organic compound with a complex structure characterized by the presence of ester functional groups and multiple alkyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate typically involves the esterification of the corresponding diacid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The diacid precursor can be synthesized through a series of steps starting from commercially available starting materials, involving aldol condensation, reduction, and subsequent functional group transformations.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized catalysts can significantly reduce production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield the corresponding diacid, while reduction with lithium aluminum hydride would produce the corresponding diol.
Wissenschaftliche Forschungsanwendungen
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of stereochemically rich compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate exerts its effects depends on the context of its application. In enzymatic reactions, the ester groups are typically hydrolyzed by esterases, leading to the formation of the corresponding diacid and alcohol. The molecular targets and pathways involved can vary, but generally, the compound interacts with enzymes or other proteins that recognize ester functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl (3R,4R)-3,4-dimethylhexanedioate
- Dimethyl (3R,4R)-3,4-diethylhexanedioate
- Dimethyl (3R,4R)-3,4-dipropylhexanedioate
Uniqueness
Dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate is unique due to its specific stereochemistry and the presence of isopropyl groups, which can influence its reactivity and interactions with biological molecules. This uniqueness makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Eigenschaften
CAS-Nummer |
921210-61-9 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
dimethyl (3R,4R)-3,4-di(propan-2-yl)hexanedioate |
InChI |
InChI=1S/C14H26O4/c1-9(2)11(7-13(15)17-5)12(10(3)4)8-14(16)18-6/h9-12H,7-8H2,1-6H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
YEJKZWPKEQOIOP-VXGBXAGGSA-N |
Isomerische SMILES |
CC(C)[C@@H](CC(=O)OC)[C@H](CC(=O)OC)C(C)C |
Kanonische SMILES |
CC(C)C(CC(=O)OC)C(CC(=O)OC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)
![Trimethyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B14191909.png)


![2-[2-(Dimethylamino)ethenyl]-4-nitrobenzonitrile](/img/structure/B14191924.png)
![3-(Methylsulfanyl)-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14191935.png)
![(4-Fluorophenyl){2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B14191936.png)

![5-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14191953.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl}-1H-benzimidazole](/img/structure/B14191962.png)
